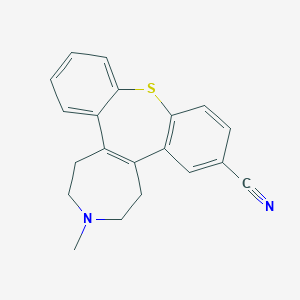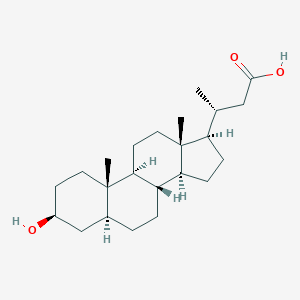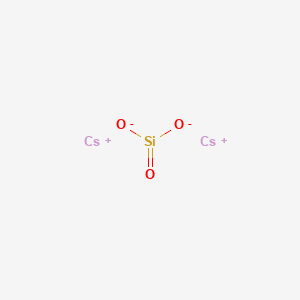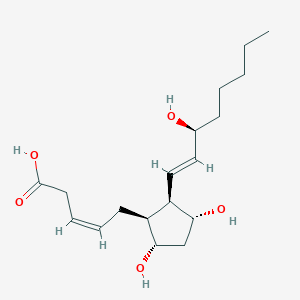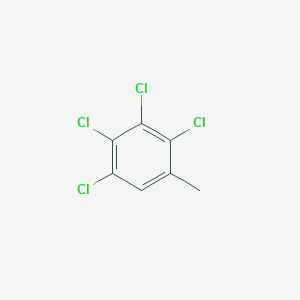![molecular formula C8H12N2O B106328 2-[(4-Aminophenyl)amino]ethan-1-ol CAS No. 19298-14-7](/img/structure/B106328.png)
2-[(4-Aminophenyl)amino]ethan-1-ol
Descripción general
Descripción
“2-[(4-Aminophenyl)amino]ethan-1-ol” is a chemical compound with the molecular formula C8H12N2O . It is also known by other names such as “2-[(4-aminophenyl)amino]ethanol” and “2-(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE” among others .
Molecular Structure Analysis
The molecular weight of “2-[(4-Aminophenyl)amino]ethan-1-ol” is 152.19 g/mol . The InChI code for the compound is “InChI=1S/C8H12N2O/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6,9H2” and the Canonical SMILES is "C1=CC(=CC=C1N)NCCO" .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 152.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound is 152.094963011 g/mol . The topological polar surface area of the compound is 58.3 Ų .
Aplicaciones Científicas De Investigación
Polymer Synthesis
This compound serves as a nonsymmetric monomer in the synthesis of ordered poly (amide-ester) polymers. These polymers exhibit unique head-to-head (H-H) or tail-to-tail (T-T) configurations, which can significantly influence their physical properties and potential applications in materials science .
Organic Synthesis
It is utilized in the synthesis of 4-aminostyrene, a building block for various organic compounds. The amino group in 4-aminostyrene can undergo further chemical reactions, making it a versatile intermediate in organic synthesis .
Graphene Functionalization
The compound is involved in the functionalization of graphene nanoplatelets. By attaching functional groups to the surface of graphene, its properties can be tailored for specific applications, such as in electronics, sensors, or as a reinforcement in composite materials .
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Aminophenyl)amino]ethan-1-ol . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these factors interact with the compound and affect its behavior.
Propiedades
IUPAC Name |
2-(4-aminoanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUQOUQQUQCSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminophenyl)amino]ethan-1-ol | |
CAS RN |
19298-14-7 | |
| Record name | 2-((4-Aminophenyl)amino)ethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86BFJ98CBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)




